2-(2,2-Dibromoethenyl)-3-methylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-5-2-3-10-6(5)4-7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEKIRBNAKNHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Chemical Compound 2 2,2 Dibromoethenyl 3 Methylthiophene
Retrosynthetic Analysis of the Target Molecular Architecture
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-(2,2-dibromoethenyl)-3-methylthiophene, the primary disconnection occurs at the carbon-carbon double bond of the ethenyl bridge. This bond is strategically formed via an olefination reaction, pointing to an aldehyde as the immediate precursor.
This leads to the identification of 3-methylthiophene-2-carboxaldehyde as a key intermediate. The dibromoethenyl group can be installed from the aldehyde functionality using a Wittig-type reaction, specifically the Corey-Fuchs reaction. Further deconstruction of 3-methylthiophene-2-carboxaldehyde involves the removal of the formyl group at the C2 position, leading back to the parent heterocycle, 3-methylthiophene (B123197). The synthesis of 3-methylthiophene itself can be envisioned from acyclic precursors through various cyclization strategies. This logical breakdown provides a clear and efficient roadmap for the forward synthesis of the target compound.
Precursor Synthesis and Functionalization Routes to 3-Methylthiophene Scaffolds
The synthesis of the crucial intermediate, 3-methylthiophene-2-carboxaldehyde, begins with the formation or functionalization of the 3-methylthiophene core.
Functionalization of Thiophene (B33073) Derivatives for 3-Methyl Substitution
The 3-methylthiophene scaffold can be synthesized through several methods. A classical approach involves the cyclization of appropriate acyclic precursors, such as the reaction between a salt of methylsuccinic acid and a phosphorus sulfide (B99878) like phosphorus heptasulfide. orgsyn.org Another method involves the vapor-phase reaction of sulfur with pentanes. orgsyn.org
Once 3-methylthiophene is obtained, the next critical step is the introduction of a functional group at the C2 position, which is highly activated by the methyl group at C3. Direct formylation is a common and effective strategy. Methods for synthesizing 3-methylthiophene-2-carboxaldehyde include:
Grignard Reaction: Reaction of 3-methyl-2-thienyl magnesium bromide with N,N-dimethylformamide (DMF). google.com
Friedel-Crafts type reaction: Reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst. google.com
Vilsmeier-Haack Reaction: Direct formylation using a mixture of phosphorus oxychloride and DMF.
These methods provide reliable access to the key aldehyde precursor, 3-methylthiophene-2-carboxaldehyde, which is a versatile intermediate in organic synthesis. chemimpex.com
Regioselective Bromination Strategies for Thiophene Ring Activation
While formylation is a direct route to the key aldehyde intermediate, regioselective bromination of the 3-methylthiophene ring can also serve as a pathway for functionalization. The methyl group at the C3 position directs electrophilic substitution primarily to the C2 and C5 positions.
Mono-bromination of 3-methylthiophene can be achieved with high selectivity at the C2 position using N-bromosuccinimide (NBS) in a suitable solvent. beilstein-journals.org This yields 2-bromo-3-methylthiophene (B51420). beilstein-journals.org This brominated intermediate is a versatile building block. The bromine atom can be converted into the desired aldehyde functionality through several transformation sequences:
Halogen-Metal Exchange: The 2-bromo-3-methylthiophene can be treated with a strong base like n-butyllithium (n-BuLi) to form the corresponding 2-lithiated species. Quenching this organolithium reagent with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the C2 position.
Grignard Reagent Formation: The bromide can be converted into a Grignard reagent (3-methyl-2-thienylmagnesium bromide) by reacting with magnesium metal. Subsequent reaction with a formylating agent yields the target aldehyde. google.com
Palladium-Catalyzed Carbonylation: In a more modern approach, the carboxyl functionality can be introduced via a palladium-catalyzed carbonylation reaction under carbon monoxide pressure, which can then be further transformed into the aldehyde. beilstein-journals.org
A comparative table of these functionalization strategies is presented below.
| Method | Reagents | Position of Functionalization | Typical Yield | Reference |
| Grignard Formylation | 1. Mg, 2. DMF | C2 | Good | google.com |
| Friedel-Crafts | Dichloromethyl methyl ether, SnCl₄ | C2 | Moderate | google.com |
| Bromination then Lithiation/Formylation | 1. NBS, 2. n-BuLi, 3. DMF | C2 | Good | beilstein-journals.org |
Introduction of the Dibromoethenyl Moiety: Optimized Olefination Protocols
The final key transformation in the synthesis of this compound is the conversion of the aldehyde group of 3-methylthiophene-2-carboxaldehyde into the dibromoethenyl moiety. This is typically accomplished via specialized olefination reactions.
Wittig-Type Reactions and Variants for Dibromoethenyl Installation
The most prominent and widely used method for this transformation is the Corey-Fuchs reaction, which is a two-step process that converts an aldehyde into a terminal alkyne, but the intermediate 1,1-dibromoalkene can be isolated. tcichemicals.comorganic-chemistry.org This reaction is considered a variant of the more general Wittig reaction. wikipedia.org
The reaction proceeds as follows:
Ylide Formation: Two equivalents of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), react with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane. wikipedia.org The use of zinc dust can reduce the amount of triphenylphosphine required and improve yields. wikipedia.orgjk-sci.com
Olefination: The in-situ generated ylide reacts with the aldehyde (3-methylthiophene-2-carboxaldehyde) in a manner analogous to a standard Wittig reaction. masterorganicchemistry.com This results in the formation of the C=C double bond, yielding the target gem-dibromoalkene, this compound, and triphenylphosphine oxide as a byproduct. nih.gov
| Reaction | Aldehyde Precursor | Key Reagents | Product | Reference |
| Corey-Fuchs Reaction | 3-Methylthiophene-2-carboxaldehyde | CBr₄, PPh₃, Zn (optional) | This compound | wikipedia.orgjk-sci.com |
Multi-Component Reactions for Direct Synthesis of the Ethenyl Unit
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient synthetic strategy. While specific MCRs for the direct synthesis of this compound from simpler precursors are not extensively documented in the literature, the principles of MCR chemistry can be applied to construct similar structural motifs.
For instance, a hypothetical MCR could involve the reaction of 3-methylthiophene, a source of the dibromocarbonyl unit, and a third component to facilitate the coupling. However, the more established and reliable method remains the stepwise approach involving the olefination of a pre-synthesized aldehyde. The development of novel MCRs for the direct synthesis of functionalized vinylthiophenes remains an active area of research in organic chemistry, driven by the demand for atom- and step-economical synthetic routes.
Catalytic Approaches for the Formation of this compound
While the most direct and commonly employed method for synthesizing 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction, this process is stoichiometric and not catalytic. organic-chemistry.orgwikipedia.org It involves the reaction of an aldehyde, in this case, 3-methylthiophene-2-carbaldehyde, with a phosphorus ylide generated from triphenylphosphine and carbon tetrabromide. nih.govresearchgate.net However, the field of organic synthesis continually seeks catalytic alternatives to improve efficiency and reduce waste.
Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds, which could present alternative pathways to this compound. uva.esmdpi.com Although a direct, single-step catalytic synthesis for this specific molecule is not prominently documented, several strategies involving transition metals can be conceptualized for its formation or the synthesis of its precursors.
Palladium-Catalyzed Olefination: Reactions such as the Heck reaction represent a cornerstone of palladium catalysis, coupling aryl or vinyl halides with alkenes. uva.esjocpr.com A hypothetical pathway could involve the cross-coupling of a suitably activated 3-methylthiophene derivative (e.g., 2-iodo-3-methylthiophene) with a 1,1-dibromoethylene (B1218783) equivalent under palladium catalysis. However, controlling the reactivity and preventing side reactions of the dibromoalkene coupling partner would be a significant challenge.
Alternative Catalytic Transformations: Other transition metal systems could provide routes to related vinyl structures. For example, cobalt and nickel complexes have been shown to catalyze the 1,1-diboration of terminal alkynes and alkenes, respectively. nih.govnih.gov While not a direct route, such methods generate versatile 1,1-diborylalkene intermediates that could potentially be converted to the desired dibromoethenyl structure through subsequent transformations.
For any potential transition metal-catalyzed pathway, the efficiency, selectivity, and substrate scope are critically dependent on the ligand coordinated to the metal center. nih.gov Ligand design and catalyst screening are therefore essential for optimizing hypothetical catalytic syntheses of this compound.
In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. Sterically bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs), have proven effective in promoting challenging coupling reactions by facilitating the key steps of oxidative addition and reductive elimination. nih.govacs.org For a potential olefination reaction, a systematic screening of ligands would be necessary to identify a catalyst system that provides the desired product in high yield while minimizing side reactions like homocoupling or reduction.
The following table illustrates a conceptual approach to catalyst screening for a generic palladium-catalyzed olefination, highlighting the parameters that would be evaluated to enhance reaction efficiency.
| Ligand Class | Example Ligand | Key Characteristics | Potential Effect on Reaction |
|---|---|---|---|
| Monodentate Phosphines | P(t-Bu)₃ | Bulky, electron-rich | Promotes oxidative addition, may increase catalyst activity. |
| Biaryl Phosphines | SPhos, XPhos | Bulky, provides catalyst stability | Often provides high turnover numbers (TONs) and yields. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable | Forms stable Pd-complexes, effective for challenging substrates. |
| Bidentate Phosphines | dppf | Chelating, defined bite angle | Influences regioselectivity and catalyst stability. |
An effective research program would involve synthesizing or purchasing a diverse set of ligands and evaluating their performance in the target reaction under various conditions (temperature, solvent, base) to identify the optimal catalytic system. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.
A significant portion of chemical waste is generated from volatile organic solvents. Therefore, modifying synthetic procedures to operate under solvent-free or aqueous conditions is a key goal of green chemistry.
Solvent-Free Synthesis: The Wittig reaction, which is mechanistically related to the Corey-Fuchs reaction, has been successfully performed under solvent-free conditions. udel.edugctlc.org This is often achieved through mechanochemistry, where the solid reactants (the phosphonium (B103445) salt, a base) and the liquid aldehyde (3-methylthiophene-2-carbaldehyde) are ground together in a mortar or a ball mill. acs.orgacs.org The liquid aldehyde can act as a dispersing agent, allowing the reaction to proceed efficiently at the solid-liquid interface without the need for a bulk solvent. wvu.edu This approach significantly reduces solvent waste and can lead to shorter reaction times and simpler product isolation.
Aqueous Reaction Conditions: While the use of highly reactive organolithium reagents in the second step of a traditional Corey-Fuchs sequence is incompatible with water, modified procedures are being explored. nih.gov For the first step (the olefination), some Wittig reactions have been adapted to run in water, often with the aid of surfactants or by using bases like sodium bicarbonate for in-situ ylide formation. acs.org Furthermore, electrochemical methods for converting the dibromoalkene to the corresponding alkyne have been developed, which can be performed under milder conditions and may be more compatible with greener solvent systems. nih.gov
Atom Economy: Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are fundamental to green chemistry as they minimize the generation of waste. nih.gov
The Corey-Fuchs reaction, while effective, suffers from poor atom economy, primarily due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. gctlc.org The calculation for the formation of the dibromoalkene intermediate from 3-methylthiophene-2-carbaldehyde is shown below.
Reaction: C₆H₆OS + 2 PPh₃ + CBr₄ → C₇H₆Br₂S + 2 O=PPh₃ + CH₂Br₂ (simplified representation, actual byproducts can vary)
The primary transformation for atom economy calculation is: C₆H₆OS + [CBr₂(PPh₃)] → C₇H₆Br₂S + O=PPh₃ (Where the ylide is formed from CBr₄ and PPh₃)
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18 | Reactant |
| Carbon Tetrabromide | CBr₄ | 331.63 | Reactant |
| Triphenylphosphine | PPh₃ | 262.29 | Reactant (2 equiv.) |
| Total Mass of Reactants | 982.39 | ||
| This compound | C₇H₆Br₂S | 281.99 | Desired Product |
| Triphenylphosphine oxide | OPPh₃ | 278.28 | Byproduct (2 equiv.) |
| Percent Atom Economy | 28.7% |
Calculation: [% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100] = (281.99 / 982.39) x 100 = 28.7%
The low atom economy of 28.7% highlights that over 70% of the reactant mass is converted into waste, primarily triphenylphosphine oxide. This underscores the importance of developing catalytic alternatives with higher atom economy for a more sustainable synthesis.
Reactivity and Transformational Chemistry of 2 2,2 Dibromoethenyl 3 Methylthiophene
Cross-Coupling Reactions of the 2,2-Dibromoethenyl Moiety
The dibromoethenyl unit is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating sp²-sp², sp²-sp, and sp²-sp³ bonds. The two bromine atoms on the terminal carbon of the ethenyl group can be substituted sequentially, often with selectivity for the bromine atom positioned trans to the thiophene (B33073) ring reacting first due to lesser steric hindrance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl/Alkenyl Derivatization
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov
For 2-(2,2-dibromoethenyl)-3-methylthiophene, a stepwise Suzuki-Miyaura coupling is anticipated. The first coupling would likely occur with an aryl or vinyl boronic acid to replace one of the bromine atoms, yielding a monobromo-monosubstituted vinylthiophene intermediate. A second, subsequent coupling reaction with the same or a different boronic acid could then be performed to yield a disubstituted product.
Illustrative Reaction Scheme for Suzuki-Miyaura Coupling
| Reactant | Coupling Partner | Catalyst/Base | Potential Product(s) |
|---|---|---|---|
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(2-Bromo-2-arylethenyl)-3-methylthiophene |
This table is illustrative. Specific experimental data for this compound was not found in the reviewed literature.
Sonogashira Coupling with Terminal Alkynes for Extended Conjugation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. scirp.org This reaction is exceptionally useful for synthesizing conjugated enyne and diyne systems, which are important in materials science and medicinal chemistry.
The 2,2-dibromoethenyl group is an ideal substrate for Sonogashira coupling. It is expected to react with terminal alkynes to first produce a bromo-enyne intermediate. This intermediate can then undergo a second coupling to form a conjugated di-alkynylated alkene, significantly extending the π-system of the original thiophene molecule. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective mono- or di-alkynylation. organic-chemistry.org
Illustrative Reaction Scheme for Sonogashira Coupling
| Reactant | Coupling Partner | Catalyst System | Potential Product(s) |
|---|---|---|---|
| This compound | Terminal Alkyne (1 eq.) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(2-Bromo-2-alkynylethenyl)-3-methylthiophene |
This table is illustrative. Specific experimental data for this compound was not found in the reviewed literature.
Heck and Stille Coupling Reactions for Carbon-Carbon Bond Formation
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium source and in the presence of a base, to form a substituted alkene. wikipedia.orglibretexts.org The 2,2-dibromoethenyl moiety of the title compound could serve as the unsaturated halide, reacting with various alkenes to introduce new vinyl groups and create substituted diene structures.
The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.orgpsu.edu This method is valued for its tolerance of a wide array of functional groups. orgsyn.org this compound could be coupled with aryl, alkenyl, or alkynyl stannanes to form new C-C bonds. As with other cross-coupling methods, sequential replacement of the bromine atoms is expected, allowing for the synthesis of symmetrically or unsymmetrically disubstituted products.
Kumada and Negishi Coupling for Alkyl/Aryl Substitutions
The Kumada coupling creates carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming aryl-aryl or alkyl-aryl bonds. google.comresearchgate.net
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. nih.govmit.edu It is known for its high yields, stereospecificity, and broad functional group tolerance. nih.govorganic-chemistry.org
Both Kumada and Negishi couplings would be applicable to this compound for the introduction of a wide variety of aryl and alkyl groups. The high reactivity of the Grignard and organozinc reagents would necessitate careful control of the reaction conditions to achieve selective mono-substitution before proceeding to disubstitution.
Nucleophilic Substitution and Addition Reactions Involving the Dibromoethenyl Unit
Beyond metal-catalyzed cross-coupling, the dibromoethenyl group is susceptible to reactions with strong nucleophiles, particularly organometallic reagents. These reactions can lead to substitution, elimination, or metal-halogen exchange, providing alternative pathways for functionalization.
Functionalization with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles and strong bases. Their reaction with vinyl halides can follow several pathways. Research on the closely related 2-(2,2-dibromoethenyl)thiophene (B8762808) has shown that it readily undergoes dehydrobromination when treated with n-butyllithium (an organolithium reagent) to form 2-ethynylthiophene. nih.gov This transformation involves a sequence of lithium-bromine exchange followed by elimination of lithium bromide to generate a terminal alkyne.
This reactivity is expected to be mirrored in this compound. The resulting 2-ethynyl-3-methylthiophene (B1338122) is itself a valuable synthetic intermediate, particularly for subsequent Sonogashira couplings or click chemistry reactions. The reaction provides a facile route from a dibromoalkene to a terminal alkyne, fundamentally transforming the available synthetic handles on the molecule.
Hydrolysis and Related Transformations of the Gem-Dibromide
The gem-dibromoalkene group is a versatile precursor for several important chemical transformations. While direct hydrolysis to a carbonyl group is a known reaction for such systems, other conversions are more synthetically prominent.
One of the most significant reactions is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. Treatment of this compound with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), induces a bromine-lithium exchange followed by elimination of lithium bromide to form a vinyl carbene intermediate. This intermediate then rearranges to afford the corresponding alkyne, 3-methyl-2-ethynylthiophene. nih.govsoton.ac.uk This transformation is pivotal as it converts the dibromoethenyl group into a highly reactive ethynyl (B1212043) moiety, which serves as a key building block for more complex molecules. nih.gov
Another notable transformation involves the reaction with sulfur nucleophiles. For instance, gem-dibromoalkenes can react with sodium sulfide (B99878) in the presence of an amine source, such as an N-substituted formamide, to yield thioamides. rawdatalibrary.netresearchgate.netrsc.org This multicomponent reaction provides a direct route to functionalized thioamides from readily available starting materials. rawdatalibrary.net
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Fritsch-Buttenberg-Wiechell Rearrangement | 1. n-BuLi, THF, -78 °C 2. H₂O quench | 3-Methyl-2-ethynylthiophene | nih.govsoton.ac.uk |
| Thioamidation | Na₂S, N-substituted formamide, H₂O | 2-(3-methylthiophen-2-yl)ethanethioamide derivative | rawdatalibrary.netresearchgate.netrsc.org |
Electrophilic and Nucleophilic Reactivity of the Thiophene Heterocycle
The thiophene ring in this compound is susceptible to attack by both electrophiles and nucleophiles (after metallation), with the regiochemical outcome dictated by the directing effects of the existing substituents.
In electrophilic aromatic substitution (EAS), the regioselectivity is governed by the electronic properties of the substituents on the thiophene ring. libretexts.orglibretexts.orgstudysmarter.co.ukaakash.ac.in The 3-methyl group is an activating, ortho-para director due to its electron-donating inductive and hyperconjugation effects. wikipedia.org The 2-(2,2-dibromoethenyl) group, conversely, is expected to be a deactivating, meta-directing group due to the electron-withdrawing nature of the vinyl system and the bromine atoms.
The positions on the thiophene ring are C2, C3, C4, and C5. Since positions C2 and C3 are already substituted, the incoming electrophile can attack either C4 or C5. The activating 3-methyl group strongly directs substitution to the C2 and C5 positions. With the C2 position blocked, the C5 position becomes the most favored site for electrophilic attack. The deactivating effect of the 2-substituent further disfavors attack at the adjacent C4 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position. researchgate.netresearchgate.net
| Reaction | Reagent | Major Product | Reference for Principle |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-Bromo-2-(2,2-dibromoethenyl)-3-methylthiophene | wikipedia.orgresearchgate.net |
| Nitration | HNO₃/H₂SO₄ | 2-(2,2-Dibromoethenyl)-3-methyl-5-nitrothiophene | libretexts.org |
| Acylation | CH₃COCl, AlCl₃ | 1-(5-(2,2-Dibromoethenyl)-4-methylthiophen-2-yl)ethan-1-one | researchgate.net |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org For 3-methylthiophene (B123197), which lacks a strong directing group, lithiation can occur at both the C2 and C5 positions. However, the use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has been shown to provide exceptional regioselectivity for deprotonation at the C5 position. nih.govacs.orgresearchgate.netnih.gov
This high selectivity is attributed to the steric hindrance of the base, which favors attack at the less hindered C5 position over the C2 position adjacent to the methyl group. acs.org Applying this principle to this compound, where the C2 position is already substituted, lithiation with LiTMP is expected to proceed with very high, if not exclusive, selectivity at the C5 position. The resulting 5-lithiated species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, carbon dioxide) to introduce a wide range of functional groups at this position. nih.govresearchgate.net
Intramolecular Cyclization and Annulation Reactions
The proximate positioning of the reactive ethenyl group and the thiophene ring allows for intramolecular reactions, leading to the formation of fused heterocyclic systems.
A key synthetic application of this molecule is its potential to form fused thienothiophene systems. nih.govekb.eg As previously discussed (Section 3.2.2), the gem-dibromide can be readily converted into an alkyne. The resulting 3-methyl-2-ethynylthiophene is a prime candidate for intramolecular cyclization reactions. For instance, treatment of a related 2-alkynylthiophene with a suitable base can initiate cyclization to form a pyridothiophene. nih.gov In the absence of an external nucleophile, and with appropriate activation (e.g., via metal catalysis), the ethynyl group could potentially undergo cyclization involving a C-H bond at the C4 position of the thiophene ring, although this would be a challenging transformation.
A more common strategy involves the reaction of the intermediate alkyne with another thiophene derivative or a sulfur source to build a second thiophene ring, leading to thieno[3,2-b]thiophene (B52689) or thieno[2,3-b]thiophene (B1266192) cores, which are valuable in materials science. researchgate.net
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by orbital symmetry rules. msu.eduox.ac.uklibretexts.orgutdallas.edu While the this compound molecule itself is not primed for common pericyclic reactions, its derivatives can be.
For example, the 3-methyl-2-ethynylthiophene intermediate could participate in [4+2] cycloaddition (Diels-Alder) reactions, acting as a dienophile. youtube.com More elaborately, if the methyl group at C3 were further functionalized into a diene, an intramolecular Diels-Alder reaction could be envisioned.
Furthermore, the generation of exocyclic dienes from the thiophene ring, such as 2,3-dimethylenethiophene derivatives, can lead to stable precursors for Diels-Alder reactions. researchgate.net For example, thieno[2,3-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, react with alkynes upon heating to yield benzothiophenes after the extrusion of carbon dioxide. researchgate.net Analogous transformations starting from this compound would require several synthetic steps to generate the necessary diene system but highlight the potential for forming complex polycyclic aromatic systems.
Debromination and Reduction Methodologies Applied to the Compound
The transformational chemistry of this compound is characterized by the reactivity of the dibromoethenyl group, which can undergo both debromination to form an alkyne and various reduction reactions. These transformations provide synthetic pathways to other valuable thiophene derivatives.
Debromination to 2-Ethynyl-3-methylthiophene
The debromination of this compound is a key reaction that leads to the formation of 2-ethynyl-3-methylthiophene. This transformation is typically achieved under the conditions of the Corey-Fuchs reaction, which involves the treatment of a 1,1-dibromoalkene with a strong base, most commonly an organolithium reagent such as n-butyllithium.
The reaction proceeds via a mechanism known as the Fritsch-Buttenberg-Wiechell rearrangement. The process is initiated by a lithium-halogen exchange with the n-butyllithium, followed by α-elimination of the second bromine atom to generate a vinyl carbene intermediate. A subsequent 1,2-hydride shift then leads to the formation of the terminal alkyne. The high reactivity of the dibromovinyl substituent in similar compounds, such as 2-(2,2-dibromoethenyl)thiophene, which readily undergoes dehydrobromination in the presence of n-butyllithium to yield 2-ethynylthiophene, strongly supports the viability of this methodology for the title compound. researchgate.net
| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to rt | 2-Ethynyl-3-methylthiophene | Not reported (inferred) |
| 2-(2,2-Dibromoethenyl)thiophene | n-Butyllithium (n-BuLi) | Not specified | Not specified | 2-Ethynylthiophene | Not specified |
Reduction Methodologies
The reduction of the 2-(2,2-dibromoethenyl) group in this compound can be approached through several methodologies, aiming for different products such as the corresponding monobromoalkene, the fully saturated ethyl group, or the vinyl group.
Catalytic Hydrogenation: A common method for the reduction of alkenes is catalytic hydrogenation. libretexts.org The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas, would be expected to reduce the double bond. libretexts.org This process is also likely to result in the hydrogenolysis of the carbon-bromine bonds, leading to the formation of 2-ethyl-3-methylthiophene. The conditions for catalytic hydrogenation, such as pressure and temperature, can be adjusted to optimize the reaction.
Hydrodebromination: More selective reduction, aiming for the removal of one bromine atom to yield a vinyl bromide, can be achieved through hydrodebromination. Research on similar 1,1-dibromoalkenes has shown that this can be accomplished using various reagents. For instance, a catalytic amount of tellurium with sodium borohydride (B1222165) in ethanol (B145695) has been used for the stereoselective hydrodebromination of 1,1-dibromoalkenes to afford (E)-bromoalkenes in good yields under mild conditions. rsc.orgrsc.orgresearchgate.net Another approach involves visible light-mediated catalysis for hydrodebromination. researchgate.net These methods offer a pathway to 2-(2-bromoethenyl)-3-methylthiophene, which can be a valuable intermediate for further cross-coupling reactions.
Reduction with Metal Hydrides: While metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of isolated carbon-carbon double bonds, their reactivity towards aryl halides suggests they could potentially effect the hydrogenolysis of the C-Br bonds in the target compound, especially in a suitable solvent like tetrahydrofuran.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Primary Product | Reference/Inference |
|---|---|---|---|---|---|
| Generic 1,1-Dibromoalkene | H₂, Pd/C | Ethanol/Methanol | Room temperature, atmospheric pressure | Corresponding Alkane | Inferred from general alkene hydrogenation |
| Generic 1,1-Dibromoalkene | Te (cat.), NaBH₄ | Ethanol | Room temperature | (E)-Bromoalkene | rsc.orgrsc.orgresearchgate.net |
| Generic 1,1-Dibromoalkene | Visible light photocatalysis | Not specified | Not specified | Vinyl Bromide | researchgate.net |
Mechanistic Investigations of Reactions Involving 2 2,2 Dibromoethenyl 3 Methylthiophene
Elucidation of Reaction Pathways through Kinetic Studies
Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions, including the determination of rate-limiting steps and the influence of various reaction parameters. For 2-(2,2-Dibromoethenyl)-3-methylthiophene, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions represent highly probable and synthetically useful transformations.
The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Negishi reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Suzuki Coupling Reaction: In a hypothetical Suzuki coupling of this compound with an arylboronic acid, the kinetic profile would likely indicate that the oxidative addition of the C-Br bond to a Pd(0) complex is the rate-determining step. The reaction rate would be expected to be first order in both the palladium catalyst and the thiophene (B33073) substrate.
Hypothetical Kinetic Data for the Suzuki Coupling of this compound
| Experiment | [Substrate] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
The data in the table suggests that the reaction is first order with respect to the substrate and the palladium catalyst, and zero order with respect to the arylboronic acid, which is consistent with oxidative addition being the rate-limiting step.
Heck Coupling Reaction: In a Heck reaction with an alkene, the mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. Kinetic studies of similar systems have shown that the rate-determining step can be either the oxidative addition or the migratory insertion, depending on the specific substrates and reaction conditions.
Identification and Spectroscopic Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates in catalytic cycles are challenging but provide invaluable insight into reaction mechanisms. For reactions involving this compound, key intermediates would be organopalladium species.
Oxidative Addition Intermediate: The initial product of the reaction between this compound and a Pd(0) catalyst is an organopalladium(II) complex. This species can be potentially characterized by techniques such as ³¹P NMR spectroscopy if phosphine (B1218219) ligands are used, and in some cases by ¹H and ¹³C NMR.
Transmetalation/Migratory Insertion Intermediates: Following oxidative addition, the subsequent intermediates in Suzuki or Heck reactions are often short-lived. Advanced spectroscopic techniques, such as in-situ IR or rapid-injection NMR, performed at low temperatures, could potentially be used to detect these transient species. For instance, the formation of a palladium-alkene π-complex in a Heck reaction could be observed through shifts in the vibrational frequencies of the C=C bond in the IR spectrum.
Isotope Labeling Experiments for Mechanistic Delineation
Isotope labeling is a powerful tool for tracing the pathways of atoms and functional groups throughout a reaction.
Deuterium Labeling: In a Heck coupling reaction, for example, using a deuterated alkene can help to elucidate the stereochemistry of the migratory insertion and β-hydride elimination steps. If the reaction proceeds with syn-migratory insertion followed by syn-β-hydride elimination, the position of the deuterium atom in the product will be specific.
Crossover experiments using isotopically labeled substrates can also confirm whether a reaction proceeds via an intramolecular or intermolecular pathway. In the context of a Suzuki coupling, reacting a mixture of an isotopically labeled this compound and an unlabeled arylboronic acid, alongside an unlabeled thiophene and a labeled boronic acid, can determine if there is any exchange of organic groups between the metal centers before reductive elimination. The absence of crossover products would support an intramolecular reductive elimination.
Carbon-13 Labeling: The use of ¹³C-labeled reagents, such as ¹³CO in carbonylative coupling reactions, is another powerful technique. If this compound were subjected to a carbonylative Stille or Suzuki coupling, the incorporation of ¹³CO would confirm the mechanism and could be readily followed by ¹³C NMR spectroscopy and mass spectrometry.
Stereochemical Analysis of Reaction Products and Enantioselective Transformations
The stereochemical outcome of a reaction provides critical information about the transition states and the mechanism.
Stereoselectivity in Cross-Coupling: The dibromoethenyl group in this compound allows for stereoselective reactions. For instance, a mono-coupling reaction (e.g., Suzuki or Negishi) would lead to a bromo-substituted vinylthiophene. The stereochemistry of the resulting double bond is often retained from the starting material in Suzuki couplings, while Negishi couplings are also known for their high stereoselectivity. A subsequent coupling reaction could then proceed with retention of configuration, allowing for the synthesis of stereochemically defined trisubstituted alkenes.
Enantioselective Transformations: While the thiophene substrate itself is achiral, the introduction of chirality can be achieved through the use of chiral ligands on the metal catalyst. For instance, an asymmetric Heck reaction could potentially be developed. If the coupling partner contains a prochiral center, a chiral palladium catalyst could induce enantioselectivity in the product. The enantiomeric excess (e.e.) of the product, determined by chiral chromatography or NMR with a chiral solvating agent, would provide a measure of the stereochemical control exerted by the catalyst.
Hypothetical Enantioselective Heck Reaction Data
| Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-BINAP | 25 | 85 | 92 |
| (S)-Phos | 25 | 82 | 88 |
This is a hypothetical data table for illustrative purposes.
Computational and Theoretical Chemistry Studies on 2 2,2 Dibromoethenyl 3 Methylthiophene
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and orbital energies. For a π-conjugated system such as this substituted thiophene (B33073), these analyses are fundamental to understanding its behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and spatial distributions of these orbitals determine how the molecule interacts with other chemical species.
For 2-(2,2-dibromoethenyl)-3-methylthiophene, the electronic character is shaped by three key components: the electron-rich thiophene ring, the electron-donating 3-methyl group, and the electron-withdrawing and π-accepting 2-(2,2-dibromoethenyl) group.
HOMO: The HOMO is expected to be primarily localized on the thiophene ring, which is characteristic of thiophene-based π-systems. researchgate.netchemicalpapers.com The presence of the electron-donating 3-methyl group will likely raise the HOMO energy level compared to unsubstituted thiophene, making the molecule more susceptible to electrophilic attack. The HOMO will also show significant density on the ethenyl bridge, reflecting the extended conjugation.
LUMO: The LUMO is anticipated to be distributed across the conjugated system, with significant localization on the 2-(2,2-dibromoethenyl) substituent. This is because vinyl groups and halogens tend to lower the LUMO energy, enhancing the molecule's ability to accept electrons. mdpi.com
HOMO-LUMO Gap: The combination of a HOMO-destabilizing (raising) methyl group and a LUMO-stabilizing (lowering) dibromoethenyl group is predicted to result in a relatively small HOMO-LUMO energy gap. A smaller gap suggests higher polarizability and a greater propensity to engage in electronic transitions upon absorption of light, typically in the UV-visible range. mdpi.com
Based on DFT calculations of similar substituted thiophenes, the following FMO properties can be predicted.
| Orbital Property | Predicted Value (Illustrative) | Implication for Reactivity |
| EHOMO | -6.1 eV | Indicates a moderate electron-donating ability; susceptible to oxidation and electrophilic attack. |
| ELUMO | -1.9 eV | Indicates a moderate electron-accepting ability; can be attacked by nucleophiles or undergo reduction. |
| Energy Gap (ΔE) | 4.2 eV | Suggests the molecule will absorb in the UV region; indicates moderate kinetic stability. semanticscholar.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.
For this compound, the MEP surface is expected to show:
Negative Potential: Concentrated around the electronegative sulfur atom of the thiophene ring and, most prominently, around the two bromine atoms of the dibromoethenyl group. These regions represent the sites most likely to interact with electrophiles or engage in halogen bonding. mdpi.com
Positive Potential: Located on the hydrogen atoms, particularly the vinylic proton and the protons on the thiophene ring. These sites are susceptible to attack by strong nucleophiles or bases.
π-System: The face of the thiophene ring will exhibit a region of moderate negative potential, characteristic of an aromatic π-system.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Bromine Atoms (lone pair region) | Strongly Negative (Red) | Site for electrophilic attack, halogen bonding. |
| Sulfur Atom (lone pair region) | Moderately Negative (Yellow/Green) | Weak Lewis basicity, coordination to metals. |
| Thiophene Ring Face (π-cloud) | Moderately Negative (Yellow/Green) | Interaction with π-seeking electrophiles. |
| Hydrogen Atoms (vinylic, aromatic) | Positive (Blue) | Site for nucleophilic attack or deprotonation. |
Conformational Analysis and Energetic Profiles of Stable Rotamers
Conformational analysis investigates the different spatial arrangements of atoms (rotamers) that arise from rotation around single bonds. The key flexible bond in this compound is the C-C single bond connecting the thiophene ring to the vinyl group.
Experimental crystal structure data for the closely related 2-(2,2-dibromoethenyl)thiophene (B8762808) (lacking the 3-methyl group) shows that the molecule is nearly planar, with a very small dihedral angle between the thiophene ring and the vinyl moiety. nih.gov This planarity maximizes π-orbital overlap and conjugation. For the title compound, two primary planar conformations, s-trans and s-cis, would be considered.
However, the presence of the 3-methyl group introduces significant steric hindrance. In the s-cis conformation, the methyl group would clash sterically with the adjacent vinyl proton. In the s-trans conformation, a severe steric clash would occur between the methyl group and one of the large bromine atoms. This steric repulsion would likely force the dibromoethenyl group to rotate out of the plane of the thiophene ring, disrupting the conjugation to some extent. DFT calculations would be essential to determine the exact dihedral angle of the lowest energy conformer and the energy barrier to rotation.
| Conformer/Rotamer | Dihedral Angle (Ring-Vinyl) | Predicted Relative Energy (kcal/mol) | Notes |
| Skewed s-trans | ~30-50° | 0.0 (Global Minimum) | A non-planar conformation that balances π-conjugation with the relief of steric strain between Me and Br. |
| Planar s-trans | 0° | > 3.0 | Highly disfavored due to severe steric clash between the methyl group and a bromine atom. |
| Skewed s-cis | ~20-40° | ~1.0 - 2.0 | A local minimum, less stable than the skewed s-trans due to remaining steric interactions. |
| Perpendicular | 90° | > 5.0 (Transition State) | Represents the energy maximum for rotation, where π-conjugation is completely broken. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Structural Elucidation of Derivatives
DFT calculations are highly effective at predicting spectroscopic data, which is crucial for the structural confirmation of newly synthesized compounds and their derivatives. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov For this compound, the predicted shifts would reflect the electronic environment of each nucleus. The vinylic proton would likely appear as a singlet in the aromatic region, deshielded by the adjacent bromine atoms and the thiophene ring. The thiophene protons would show characteristic coupling patterns, and their shifts would be influenced by the adjacent methyl and vinyl groups.
IR Spectroscopy: DFT can compute the vibrational frequencies corresponding to molecular motions. The calculated IR spectrum would show characteristic peaks for C-H stretching (aromatic and vinylic), C=C stretching (from both the ring and the double bond), C-S stretching of the thiophene ring, and strong C-Br stretching vibrations at lower frequencies. bohrium.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict the UV-Vis absorption spectrum. mdpi.com Due to its extended π-conjugated system, the molecule is expected to exhibit strong absorption in the UV region, likely corresponding to a HOMO→LUMO (π→π*) transition. The presence of the substituents would be expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted 2-vinylthiophene. nih.govresearchgate.net
| Spectroscopic Parameter | Predicted Value / Range (Illustrative) | Assignment |
| ¹H NMR (δ, ppm) | 7.0-7.5 (ring H), 7.6 (vinyl H), 2.2 (CH₃) | Chemical shifts reflect the electronic effects of substituents. |
| ¹³C NMR (δ, ppm) | 120-145 (ring & vinyl C), 95 (CBr₂), 15 (CH₃) | Carbon shifts indicate hybridization and electronic environment. |
| IR (ν, cm⁻¹) | 3100-3000 (C-H str), 1600-1500 (C=C str), 600-500 (C-Br str) | Key vibrational modes for functional group identification. |
| UV-Vis (λmax, nm) | 290 - 320 nm | π→π* electronic transition of the conjugated system. |
Theoretical Insights into Reaction Mechanisms and Transition State Structures
DFT is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. whiterose.ac.uk This provides deep mechanistic insight that is often difficult to obtain experimentally.
The dibromoethenyl group is a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are fundamental in the synthesis of complex organic materials. A plausible reaction for theoretical study would be a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
A DFT study of this reaction would involve:
Geometry Optimization: Calculating the structures and energies of all reactants, intermediates, transition states, and products in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
Transition State Search: Locating the transition state structure for the rate-determining step, which is often the initial oxidative addition of the C-Br bond to the palladium(0) catalyst.
DFT calculations could predict which of the two C-Br bonds would react preferentially and how the 3-methyl group influences the reaction rate through steric or electronic effects. chemrxiv.org
| Reaction Step (Suzuki Coupling) | Predicted Relative Free Energy (kcal/mol, Illustrative) | Description |
| Reactants + Catalyst | 0.0 | Starting point of the reaction. |
| Oxidative Addition TS | +15 to +20 | The energy barrier for the C-Br bond breaking and Pd-C/Pd-Br bond formation. |
| Oxidative Addition Intermediate | -5.0 | A stable intermediate where the palladium has inserted into the C-Br bond. |
| Products + Catalyst | -25.0 | The thermodynamically favorable coupled product. |
This theoretical approach provides a quantitative framework for understanding and predicting the molecule's behavior in synthetic transformations.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are powerful computational tools for investigating the influence of the solvent environment on the reactivity of molecules at an atomic level. researchgate.net For a compound such as this compound, understanding solvent effects is crucial, as the surrounding solvent molecules can significantly alter the reaction pathways and rates, for instance, in electrophilic addition reactions across the dibromoethenyl group or substitution reactions on the thiophene ring. MD simulations provide a dynamic picture of the solute-solvent interactions, which govern the thermodynamic and kinetic aspects of a chemical reaction.
The core of this method involves simulating the motion of every atom in the system (both the solute and the surrounding solvent molecules) over a period of time by numerically solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of the reactant molecules and the explicit description of the solvation shell structure. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting species are treated with a higher level of theory (QM) to accurately model the electronic changes during a reaction, while the solvent is described by a classical force field (MM). scispace.comrsc.org
A key aspect of studying reaction kinetics with MD simulations is the calculation of the free energy profile along a chosen reaction coordinate. The reaction coordinate represents the progress of the reaction, for example, the breaking or forming of a specific bond. The free energy profile, often referred to as the Potential of Mean Force (PMF), reveals the free energy barriers (activation energies) and the stability of intermediates and products. wikipedia.org By calculating the PMF in different solvents, one can quantitatively assess the solvent's impact on the reaction's feasibility. researchgate.netrush.edu
For this compound, a hypothetical reaction, such as an electrophilic attack on the vinyl group, would be significantly influenced by the polarity of the solvent. A polar solvent might stabilize charged intermediates or transition states more effectively than a non-polar solvent, thereby lowering the activation energy and accelerating the reaction. MD simulations can model this differential stabilization.
The structure of the solvent around the solute is analyzed using tools like the Radial Distribution Function (RDF), g(r). The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or the center of mass of the solute. libretexts.orgresearchgate.net The integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell. rsc.org The composition and structure of this first solvation shell are critical as these molecules interact most strongly with the solute and can directly participate in the reaction mechanism.
For instance, in a protic solvent like ethanol (B145695), MD simulations could reveal strong hydrogen bonding interactions with the sulfur atom of the thiophene ring or the bromine atoms, which would not be present in an aprotic solvent like toluene. These specific interactions can influence the electron density distribution of the molecule and, consequently, its reactivity.
To illustrate the kind of data obtained from such simulations, the following tables present hypothetical findings for the reactivity of this compound in different solvents.
Table 1: Illustrative Potential of Mean Force (PMF) Data for a Hypothetical Reaction
This table shows the calculated free energy barrier for a hypothetical reaction of this compound in three different solvents. A lower energy barrier indicates a faster reaction rate.
| Solvent | Dielectric Constant | Free Energy Barrier (kcal/mol) |
| Toluene | 2.4 | 25.8 |
| Tetrahydrofuran | 7.6 | 22.1 |
| Ethanol | 24.5 | 18.5 |
Table 2: Illustrative Radial Distribution Function (RDF) Analysis
This table presents hypothetical data on the first solvation shell around the sulfur atom of the thiophene ring in different solvents, derived from RDF analysis.
| Solvent | Position of First Peak (Å) | Coordination Number |
| Toluene | 4.5 | 5.2 |
| Tetrahydrofuran | 3.8 | 4.7 |
| Ethanol | 3.2 | 4.1 |
These simulations, by providing detailed insights into the molecular interactions and energy landscapes, are invaluable for rationalizing experimentally observed solvent effects and for the predictive design of reaction conditions.
Applications of 2 2,2 Dibromoethenyl 3 Methylthiophene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Materials
The unique electronic characteristics of the thiophene (B33073) ring make it a privileged component in materials science. The 2-(2,2-Dibromoethenyl)-3-methylthiophene molecule is an excellent starting material for constructing larger π-conjugated systems, which are the basis for many advanced organic materials.
Monomer for Conjugated Polymers and Oligomers with Tunable Optoelectronic Properties
Conjugated polymers based on thiophene are renowned for their semiconducting and light-emitting properties. pkusz.edu.cn this compound is a key precursor for monomers used in the synthesis of poly(thienylene vinylene) (PTV) and related derivatives. The synthetic pathway typically involves the conversion of the dibromoethenyl group into a more reactive functionality.
A primary transformation is the conversion of the 2-(2,2-dibromoethenyl) group into a terminal alkyne (2-ethynyl-3-methylthiophene) through the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.com This alkyne-functionalized thiophene can then be polymerized through various methods, such as acyclic diene metathesis (ADMET) polymerization, to yield conjugated polymers with alternating thiophene and vinylene units. scirp.org The resulting poly(3-methylthienylene vinylene) possesses an extended π-conjugation along its backbone, which is essential for its electronic and optical properties.
The substitution pattern on the thiophene ring significantly influences the final properties of the polymer. The 3-methyl group in the monomer enhances the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing and fabrication of thin films. nih.gov Furthermore, the steric hindrance from the methyl group can affect the planarity of the polymer backbone, thereby tuning the effective conjugation length and, consequently, the material's absorption and emission spectra. asianpubs.org This structure-property relationship allows for the rational design of materials with specific, tunable optoelectronic characteristics for various applications. mdpi.comrsc.org
| Substituent at 3-Position | Effect on Polymer Backbone | Resulting Optoelectronic Property | Reference |
|---|---|---|---|
| -H (unsubstituted) | Poor solubility, strong aggregation | Limited processability | pkusz.edu.cn |
| -CH₃ (Methyl) | Improved solubility, introduces steric twist | Blue-shift in absorption, tunable bandgap | asianpubs.org |
| -C₆H₁₃ (Hexyl) | Excellent solubility, promotes self-assembly | Enhanced charge carrier mobility, red-shifted absorption | rsc.org |
| -OCH₃ (Methoxy) | Electron-donating, increases HOMO level | Lower bandgap, red-shifted absorption | pkusz.edu.cn |
Scaffold for Organic Semiconductors and Light-Emitting Diodes (OLEDs)
Thiophene-based materials are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. nih.govresearchgate.net Polymers and oligomers derived from this compound are prime candidates for the active layers in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov
The construction of materials from this building block leads to rigid, planar π-conjugated systems that facilitate intermolecular charge hopping, a critical factor for high charge carrier mobility in OFETs. beilstein-journals.org The ability to form well-ordered thin films, often influenced by side-chain engineering (such as the 3-methyl group), further enhances device performance. For OLED applications, the tunability of the bandgap allows for the generation of light across the visible spectrum. pkusz.edu.cn By copolymerizing monomers derived from this compound with other aromatic units, materials with specific HOMO/LUMO energy levels can be engineered to optimize charge injection, transport, and recombination processes within an OLED device. beilstein-journals.org Fused thiophene scaffolds, like thienothiophenes, which can be synthesized from thiophene precursors, are particularly noted for their high performance as emitters in OLEDs due to their electron-rich and planar structure. beilstein-journals.orgmdpi.com
| Material Class | Key Structural Feature | Primary Application | Reference |
|---|---|---|---|
| Poly(3-alkylthiophene)s (P3ATs) | Regioregular alkyl side-chains | OFETs, Organic Photovoltaics (OPVs) | rsc.orgnih.gov |
| Oligothiophenes | Well-defined conjugation length | OFETs, Model systems for charge transport | researchgate.net |
| Thienothiophenes | Fused, planar, electron-rich core | OLED emitters, OFETs | beilstein-journals.orgmdpi.com |
| Donor-Acceptor (D-A) Copolymers | Alternating electron-rich and electron-poor units | OPVs, Low-bandgap semiconductors | nih.gov |
Intermediate in the Total Synthesis of Complex Natural Products
In the realm of total synthesis, the strategic disconnection of complex target molecules into simpler, readily available building blocks is paramount. This compound represents a valuable C2-building block, primarily through its function as a stable precursor to a terminal alkyne. This transformation is achieved via the Corey-Fuchs reaction, a reliable and widely used method in the synthesis of natural products. tcichemicals.comnih.gov
While direct incorporation of the this compound unit into a known natural product is not extensively documented, the synthetic strategy it enables is of broad importance. bohrium.comnih.govrsc.org The dibromoolefin functionality serves as a "masked alkyne," allowing for the introduction of a highly reactive ethynyl (B1212043) group at a late stage of a synthetic sequence. Terminal alkynes are exceptionally versatile intermediates, participating in a host of powerful C-C bond-forming reactions, including:
Sonogashira coupling: For the formation of aryl-alkyne bonds.
Glaser coupling: For the dimerization of terminal alkynes.
Click Chemistry (Huisgen Cycloaddition): For the synthesis of triazoles.
Alkynylation of carbonyls: To create propargyl alcohols, which are key intermediates for many natural products.
The utility of this building block, therefore, lies in its ability to provide access to a thienyl-substituted alkyne. This moiety can be elaborated into more complex structures, making the parent compound a strategic intermediate for accessing targets that feature thiophene rings or require an alkyne handle for key bond constructions. nih.govipb.pt
Development of Novel Heterocyclic Systems Through Cascade and Domino Reactions
Cascade and domino reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single, efficient operation. nih.gov The this compound molecule is an ideal starting point for such reaction sequences, primarily after its conversion to 2-ethynyl-3-methylthiophene (B1338122).
Terminal alkynes are highly reactive partners in a variety of cascade reactions designed to build heterocyclic frameworks. researchgate.netrsc.org For instance, a thienyl-substituted alkyne can participate in intramolecular carbocyclization cascades. An example is the alkynyl Prins carbocyclization, where an intramolecular reaction between the alkyne and an oxocarbenium ion (formed from an aldehyde and an alcohol) can generate complex, fused polycyclic systems in one pot. nih.govrsc.org
A hypothetical domino sequence starting from 2-ethynyl-3-methylthiophene could involve an initial coupling reaction followed by an intramolecular cyclization. This approach allows for the rapid assembly of novel fused thiophene derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netarabjchem.org The ability to generate molecular complexity quickly and efficiently from a simple thiophene-based building block underscores the value of this compound as a versatile precursor in this field. researchgate.net
Functionalization for Ligand Design in Homogeneous and Heterogeneous Catalysis
The design of ligands is central to the development of transition-metal catalysts. Ligands modulate the steric and electronic properties of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. acs.orgnih.gov Thiophene-containing ligands are of growing interest, and this compound provides a versatile platform for their synthesis.
The dibromoethenyl group can be transformed into a variety of functional groups known to coordinate with metal centers. A key transformation is the conversion to an alkyne, which can then undergo hydrophosphination to introduce a phosphine (B1218219) moiety. liv.ac.uk The resulting vinylphosphine, combined with the sulfur atom of the thiophene ring, can act as a bidentate P,S-ligand. Such ligands are valuable in catalysis, for example, in palladium-catalyzed cross-coupling reactions. nih.govliverpool.ac.ukcardiff.ac.uk
Alternatively, the vinyl bromide functionality itself can be used directly in cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach other coordinating groups, such as pyridines or other heterocycles. nih.govrsc.orgorganic-chemistry.org This modular approach allows for the synthesis of a library of thiophene-based ligands with diverse properties, tailored for specific catalytic applications.
| Reactive Group | Synthetic Transformation | Resulting Ligating Group | Potential Metal Coordination |
|---|---|---|---|
| -CH=CBr₂ | Corey-Fuchs, then Hydrophosphination | Vinylphosphine (-CH=CH-PR₂) | P,S-chelation |
| -CH=CBr₂ | Corey-Fuchs, then Click Chemistry | Thienyl-triazole | N,S-chelation |
| -CH=CBr₂ | Suzuki Coupling (as vinyl bromide) | Styryl-thiophene (-CH=CH-Aryl) | S-coordination with functionalized aryl |
| -CH=CBr₂ | Lithiation/Borylation | Thienyl-vinylboronate | Precursor for further coupling |
Advanced Analytical and Spectroscopic Techniques for Understanding Reactivity and Structure
In Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR, Raman) for Mechanistic Insights
In situ spectroscopic monitoring allows for the real-time observation of reacting species, providing a dynamic picture of the reaction mechanism, including the formation of transient intermediates and the kinetics of the process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of reactions involving "2-(2,2-Dibromoethenyl)-3-methylthiophene". For instance, in a dehydrobromination reaction to form the corresponding alkyne, the disappearance of the vinyl proton signal and the appearance of a characteristic alkynyl proton signal could be monitored over time. Changes in the chemical shifts of the thiophene (B33073) ring protons and the methyl group can also provide information about the electronic changes occurring during the reaction.
| Proton (¹H) | Exemplary Chemical Shift (δ) ppm | Expected Change During Reaction |
| Thiophene Ring H | 6.8 - 7.5 | Shift upon change of substituent |
| Vinyl H | ~7.0 | Disappearance |
| Methyl H | ~2.4 | Minor shift |
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in functional groups. The C=C stretching vibration of the dibromoethenyl group and the various C-H and C-S vibrations of the thiophene ring can be monitored. During a reaction, the disappearance of the C=C band and the appearance of new bands corresponding to the product (e.g., a C≡C stretch for an alkyne) would indicate the progress of the reaction.
| Functional Group | Exemplary IR Frequency (cm⁻¹) | Expected Change During Reaction |
| C=C (vinyl) | ~1600 | Disappearance |
| C-Br | 550 - 750 | Disappearance |
| C≡C (alkyne) | ~2100 | Appearance (in a dehydrobromination) |
X-ray Crystallography for Precise Structural Elucidation of Crystalline Derivatives
While obtaining a single crystal of "this compound" itself might be challenging if it is a liquid or an oil at room temperature, crystalline derivatives can be prepared for X-ray crystallographic analysis. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a related compound, 2-(2,2-dibromoethenyl)thiophene (B8762808), the angle between the alkenyl unit and the thiophene ring was found to be nearly coplanar at 3.5 (2)°. nih.gov Similar analysis on a crystalline derivative of the title compound would definitively establish the conformation and stereochemistry.
| Structural Parameter | Exemplary Data from a Related Thiophene Derivative nih.gov |
| C=C bond length | 1.335 (7) Å |
| Thiophene-Vinyl Angle | 3.5 (2)° |
| C-Br bond lengths | ~1.87 - 1.89 Å |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of "this compound" and its reaction products. nih.gov It provides the exact mass of the molecule, which can be used to confirm its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, confirming the presence of two bromine atoms. In reaction monitoring, HRMS can be used to identify the masses of reactants, products, and any intermediates or byproducts, even at very low concentrations.
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [M]⁺ | C₇H₆Br₂S | Characteristic triplet for Br₂ |
| [M-Br]⁺ | C₇H₆BrS | Characteristic doublet for Br |
| [M-HBr]⁺ | C₇H₅BrS | Characteristic doublet for Br |
Chromatographic and Separation Techniques for Isolation of Intermediates and Reaction Products
Chromatographic techniques are essential for the purification of "this compound" and the isolation of products and intermediates from its reactions.
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is an excellent method for analyzing the purity of the starting material and for monitoring the progress of a reaction by separating volatile components. researchgate.netsciencemadness.org It can be used to quantify the ratio of starting material to product and to identify volatile byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation and purification of less volatile or thermally sensitive compounds. Different column materials (e.g., normal phase or reverse phase) can be employed to achieve optimal separation of the desired product from unreacted starting materials and non-volatile byproducts. sciencemadness.org
Column Chromatography: For larger scale purifications, silica (B1680970) gel column chromatography is a standard technique. By choosing an appropriate solvent system (eluent), "this compound" can be separated from impurities based on differences in polarity.
| Technique | Stationary Phase | Mobile Phase (Exemplary) | Application |
| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., He, N₂) | Purity analysis, reaction monitoring |
| HPLC | Silica gel (normal phase) | Hexane/Ethyl Acetate gradient | Purification of products |
| HPLC | C18 (reverse phase) | Acetonitrile/Water gradient | Analysis of polar byproducts |
| Column Chromatography | Silica gel | Hexane/Dichloromethane | Preparative scale purification |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Economical Synthetic Pathways
The chemical industry's increasing focus on green chemistry necessitates the development of more environmentally friendly and cost-effective methods for synthesizing thiophene (B33073) derivatives. benthamdirect.comrsc.org Future research on 2-(2,2-dibromoethenyl)-3-methylthiophene should prioritize the integration of sustainable practices.
Key research objectives include:
Transition-Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metals is a significant goal in green chemistry. nih.gov Research could focus on methods using inexpensive and readily available reagents like elemental sulfur or potassium sulfide (B99878), which have been successful in synthesizing other thiophenes. nih.govorganic-chemistry.org
Green Solvents and Reagents: Current methodologies often rely on harsh solvents. Future pathways could explore the use of environmentally benign solvents like ethanol (B145695) or deep eutectic solvents. rsc.orgnih.gov Employing non-toxic inorganic reagents, such as sodium halides with a copper sulfate (B86663) catalyst, presents a greener alternative for halogenation steps. nih.gov
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This reduces waste and improves efficiency.
Bio-Based Feedstocks: A long-term goal is to produce organosulfur compounds from renewable biomass, reducing reliance on fossil fuels. royalsocietypublishing.org Research into converting bio-derived platform chemicals, such as levulinic acid, into thiophene precursors could provide a sustainable route to compounds like this compound. royalsocietypublishing.org
| Sustainable Approach | Description | Potential Benefit |
| Metal-Free Synthesis | Utilizes reagents like elemental sulfur or potassium sulfide to construct the thiophene ring, avoiding heavy metal catalysts. nih.govorganic-chemistry.org | Reduces metal toxicity and advances green chemistry principles. nih.gov |
| Green Solvents | Employs environmentally friendly solvents such as ethanol or deep eutectic solvents instead of traditional volatile organic compounds. rsc.orgnih.gov | Minimizes environmental impact and improves worker safety. |
| Bio-based Synthesis | Derives starting materials from renewable biomass sources like lignocellulose. royalsocietypublishing.org | Creates a sustainable production chain independent of fossil carbon. royalsocietypublishing.org |
Exploration of Novel Reactivity Modes and Catalytic Systems
The dibromoethenyl group is a versatile functional handle, ripe for exploration. Future research should aim to uncover new transformations and develop more efficient catalytic systems to exploit its synthetic potential.
Emerging opportunities include:
Selective Functionalization: The two bromine atoms on the vinyl group are chemically distinct, offering opportunities for selective mono- and di-substitution reactions. Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can precisely control this selectivity is a key research frontier.
Novel Cross-Coupling Reactions: Beyond standard cross-coupling, research into novel reaction partners and catalytic cycles could lead to the synthesis of previously inaccessible molecular architectures. This includes exploring reactions that functionalize the thiophene ring itself, which is known to undergo electrophilic aromatic substitution. nih.gov
Photoredox and Electrocatalysis: These modern synthetic techniques can enable unique reactivity under mild conditions. Investigating the behavior of this compound under photocatalytic or electrochemical conditions could unlock new reaction pathways that are not feasible with traditional thermal methods.
Integration into Automated Synthesis and Flow Chemistry Platforms
The shift towards automation in organic synthesis aims to accelerate discovery and improve reproducibility. nih.govacm.org Adapting the synthesis and subsequent reactions of this compound for these platforms is a crucial future direction.
Key areas of focus are:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters (e.g., temperature, pressure, and mixing), which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. Developing a robust flow synthesis for this compound would facilitate large-scale production.
Automated Reaction Optimization: Robotic platforms can perform a large number of experiments in parallel to rapidly screen reaction conditions (catalysts, solvents, temperature) and identify optimal parameters. researchgate.net This high-throughput approach can significantly accelerate the development of new reactions involving the target compound.
Data-Rich Experimentation: Integrating automated platforms with in-line analytical tools (Process Analytical Technology, PAT) allows for real-time monitoring of reactions. researchgate.net This generates large datasets that can be used to gain deeper mechanistic insights and build predictive models for reaction outcomes.
| Platform | Application | Advantage |
| Flow Chemistry | Continuous synthesis and functionalization of the target compound. | Enhanced safety, scalability, and process control. researchgate.net |
| Automated Synthesis | High-throughput screening of catalysts and reaction conditions. | Accelerated optimization and discovery of new reactivity. nih.govresearchgate.net |
| Robotic Platforms | Automated execution of multi-step synthetic sequences. | Increased reproducibility and efficiency in compound production. acm.org |
Computational Design and Prediction of Undiscovered Reactivity
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of novel synthetic routes. nih.govrsc.org
Future computational efforts should focus on:
Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure of this compound to predict the most likely sites of reaction and the activation barriers for different pathways. rsc.orgmdpi.com This can guide experimental work by identifying promising avenues for exploration and avoiding unfruitful ones.
Catalyst Design: Computational modeling can be used to design new ligands and catalysts tailored for specific transformations of the target molecule. By simulating the interaction between the substrate and the catalyst, researchers can optimize catalyst structure for higher efficiency and selectivity.
Virtual Screening: The electronic and photophysical properties of potential derivatives can be calculated to screen for promising candidates for applications in materials science, such as organic electronics or sensors. nih.govresearchgate.net This in silico approach can prioritize synthetic efforts on molecules with the most desirable properties. nih.gov
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain experimental observations and rationalize product formation. rsc.org This fundamental understanding is crucial for optimizing existing reactions and designing new ones.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(2,2-dibromoethenyl)-3-methylthiophene, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via the Corey-Fuchs reaction starting from thiophene-2-carbaldehyde derivatives. Key steps include:
- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or AlCl₃ to introduce dibromoethenyl groups .
- Optimization : Temperature control (typically 0–25°C) and solvent selection (e.g., CH₂Cl₂ or CCl₄) are critical for regioselectivity and minimizing side reactions .
- Yield : Reported yields range from 60–85%, with purity confirmed via GC-MS or HPLC. Contaminants often arise from incomplete bromination or over-reduction.
Q. Q2. How is this compound characterized structurally?
Methodological Answer:
- X-ray Crystallography : Used to resolve the planar thiophene ring and dibromoethenyl substituent geometry. Key parameters include C-Br bond lengths (~1.89 Å) and dihedral angles (~5° deviation from coplanarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Thiophene protons appear at δ 6.8–7.2 ppm; dibromoethenyl carbons resonate at δ 115–120 ppm.
- IR : C-Br stretches observed at 550–600 cm⁻¹ .
Advanced Research Questions
Q. Q3. How does the dibromoethenyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The dibromoethenyl moiety serves as a dual electrophilic site for Pd-catalyzed couplings (e.g., Suzuki-Miyaura or Stille reactions):
- Selectivity : The β-bromine is more reactive than the α-position due to steric and electronic effects.
- Substituent Effects : Electron-withdrawing groups on coupling partners (e.g., arylboronic acids) enhance reaction rates but may reduce yields due to competing debromination .
- Case Study : Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C achieves 70–80% coupling efficiency for aryl derivatives .
Q. Q4. What contradictions exist in reported catalytic efficiencies for dibromoethenyl functionalization?
Methodological Answer: Discrepancies arise from:
- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ show divergent turnover numbers (TONs) due to ligand stability .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase debromination side reactions compared to toluene or THF .
- Resolution : Use of chelation-controlled conditions (e.g., adding PPh₃) stabilizes intermediates and improves reproducibility .
Q. Q5. How can computational modeling predict the electrochemical properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~3.2 eV) and redox potentials. The dibromoethenyl group lowers LUMO energy, enhancing electron-accepting capacity .
- Applications : Guides the design of π-conjugated polymers for organic semiconductors. Experimental cyclic voltammetry validates computed redox peaks (±0.1 V accuracy) .
Q. Q6. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Methodological Answer:
- Batch vs. Flow Reactors : Flow systems improve heat dissipation and reduce byproducts (e.g., tribrominated species) .
- Purification : Column chromatography with silica gel (hexane/EtOAc 9:1) achieves >95% purity. Recrystallization in ethanol is less effective due to low solubility .
Specialized Applications
Q. Q7. How is this compound utilized in material science for π-conjugated systems?
Methodological Answer:
- Polymer Synthesis : Serves as a monomer in electropolymerization to form conductive polymers. Thiophene’s planarity ensures extended conjugation, while dibromoethenyl groups enable post-polymerization functionalization .
- Device Performance : Polymers exhibit hole mobility of ~0.1 cm²/V·s in OFETs, comparable to P3HT but with tunable bandgaps .
Q. Q8. What toxicological considerations are relevant for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
